2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde follows International Union of Pure and Applied Chemistry guidelines, where the parent benzaldehyde structure serves as the principal functional group. The compound is officially designated as 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde according to Chemical Abstracts Service registry number 906352-62-3, reflecting its structural composition and substitution pattern. Alternative nomenclature includes 2-(1,2,4-triazolylmethyl)benzaldehyde and benzaldehyde, 2-(1H-1,2,4-triazol-1-ylmethyl)-, each emphasizing different aspects of the molecular architecture.
The structural identification reveals a benzene ring bearing an aldehyde functional group at position 1 and a methylene-linked 1,2,4-triazole substituent at position 2. The triazole ring system contains three nitrogen atoms positioned at the 1, 2, and 4 locations within the five-membered heterocycle, with the connection to the benzaldehyde occurring through the nitrogen atom at position 1 of the triazole ring. This specific connectivity pattern distinguishes the compound from other possible regioisomers and contributes to its unique chemical behavior and biological activity profile.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O | |
| Molecular Weight | 187.202 g/mol | |
| Chemical Abstracts Service Number | 906352-62-3 | |
| MDL Number | MFCD09025843 | |
| InChI Key | XPXZXSFDTOZFQQ-UHFFFAOYSA-N |
The Standard Molecular Input Line Entry System representation C1=CC=C(C(=C1)CN2C=NC=N2)C=O clearly depicts the connectivity between the benzaldehyde framework and the triazole substituent. This notation system facilitates computational analysis and database searches while providing an unambiguous representation of the molecular structure. The compound's three-dimensional conformation involves rotation around the methylene bridge, allowing for conformational flexibility that may influence its biological interactions and chemical reactivity.
Historical Context in Heterocyclic Chemistry Research
The development of 1,2,4-triazole derivatives in heterocyclic chemistry traces back to early twentieth-century synthetic methodologies, particularly the pioneering work of Guido Pellizzari and Alfred Einhorn. The Pellizzari reaction, discovered in 1911, established fundamental principles for constructing 1,2,4-triazole rings through the condensation of amides with hydrazides, laying the groundwork for subsequent developments in triazole chemistry. The Einhorn-Brunner reaction, initially described in 1905 and expanded by Karl Brunner in 1914, provided alternative synthetic routes for accessing substituted 1,2,4-triazoles through reactions between imides and alkyl hydrazines.
These historical synthetic methodologies established the foundation for modern triazole derivative research, which has evolved to encompass sophisticated applications in pharmaceutical development and materials science. The past fifteen years have witnessed significant advances in 1,2,4-triazole research, with comprehensive reviews highlighting their importance in the pharmaceutical industry as antifungal, antiviral, antibacterial, anti-inflammatory, and antitubercular agents. Beyond pharmaceutical applications, contemporary research has expanded to explore triazole derivatives in material science, particularly in the development of energetic materials, polymers, corrosion inhibitors, and metal-organic frameworks.
The synthesis of triazole-substituted benzaldehydes, including 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, typically involves condensation reactions between benzaldehyde derivatives and 1H-1,2,4-triazole under acidic conditions. Modern synthetic approaches have incorporated microwave-assisted synthesis, multicomponent reactions, and cyclization of hydrazine derivatives to improve yields and reaction efficiency. These methodological advances have facilitated the preparation of diverse triazole-benzaldehyde conjugates for systematic structure-activity relationship studies and biological evaluation programs.
Positional Isomerism in Triazole-Substituted Benzaldehyde Derivatives
Positional isomerism in triazole-substituted benzaldehyde derivatives represents a critical factor influencing both chemical properties and biological activities of these compounds. The three primary positional isomers include 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (ortho-substituted), 3-(1H-1,2,4-triazol-1-yl)benzaldehyde (meta-substituted), and 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde (para-substituted), each exhibiting distinct structural characteristics and reactivity patterns. The ortho-substituted isomer, which is the focus of this analysis, demonstrates unique intramolecular interactions due to the proximity of the triazole substituent to the aldehyde functional group.
The meta-substituted isomer, 3-(1H-1,2,4-triazol-1-yl)benzaldehyde, with molecular formula C₉H₇N₃O and molecular weight 173.17 grams per mole, differs significantly in its electronic distribution and steric environment compared to the ortho-substituted variant. This positional isomer exhibits direct attachment of the triazole ring to the benzene ring without an intervening methylene bridge, resulting in a more rigid molecular framework and altered chemical reactivity profile. The para-substituted isomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, shares the same molecular formula C₁₀H₉N₃O as the ortho-isomer but demonstrates different substitution patterns that influence its biological activity and synthetic utility.
The structural variations among these positional isomers significantly impact their chemical reactivity and biological activity profiles. Research indicates that the positioning of the triazole substituent influences the electron density distribution throughout the benzaldehyde framework, affecting both nucleophilic and electrophilic reaction sites. The ortho-substituted compound demonstrates enhanced intramolecular hydrogen bonding potential due to the proximity of the triazole nitrogen atoms to the aldehyde oxygen, which may influence its conformational preferences and biological interactions. Additionally, the methylene bridge in both ortho and para isomers provides rotational flexibility that is absent in the meta-substituted derivative, potentially affecting their binding affinities and selectivity profiles in biological systems.
Contemporary structure-activity relationship studies have revealed that positional isomerism significantly influences the biological activities of triazole-substituted benzaldehydes, with different isomers exhibiting varying degrees of antimicrobial, antifungal, and anticancer activities. The systematic evaluation of these positional isomers has contributed to the understanding of optimal substitution patterns for specific therapeutic applications, guiding the rational design of new triazole-based pharmaceutical agents and functional materials.
Properties
IUPAC Name |
2-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-6-10-4-2-1-3-9(10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXZXSFDTOZFQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594570 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
906352-62-3 | |
| Record name | 2-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Triazole Ring Synthesis
The foundational step involves preparing the 1H-1,2,4-triazole scaffold through cyclocondensation. A high-yielding method adapted from patent CN105906575A utilizes formic acid esters and hydrazine hydrate under pressurized conditions (150–200°C, 6–8 hours) to generate the triazole core with 85–90% purity. Alternatively, Artico et al. demonstrated that reacting hydrazine derivatives with nitriles in dimethyl sulfoxide (DMSO) at 100°C for 18 hours achieves 48% yield for analogous triazole intermediates.
Benzaldehyde Functionalization
The triazole moiety is subsequently introduced to the benzaldehyde backbone via nucleophilic substitution. Sodium hydride (NaH) in DMSO facilitates deprotonation of the triazole’s N-H group, enabling its reaction with 2-(bromomethyl)benzaldehyde at ambient temperature for 24 hours. This step typically achieves 77% yield but requires strict moisture control to prevent hydrolysis of the aldehyde group.
Oxidation and Purification
Final oxidation using pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2) ensures the aldehyde remains intact, yielding 49% of the target compound after column chromatography.
Catalytic One-Pot Cyclization Strategy
A streamlined approach developed by ACS Omega (2019) employs N,N-dimethylformamide azine (1.5 equivalents) and para-toluenesulfonic acid (0.05 equivalents) as catalysts. Key process parameters include:
- Solvent System : Xylenes for azeotropic water removal
- Temperature : 150°C under argon atmosphere
- Reaction Time : 16 hours
This method converts 2-(aminomethyl)benzaldehyde directly into the target compound via in situ triazole formation, achieving 68% yield without intermediate isolation.
Diversity-Oriented Synthesis from N-Tosylhydrazones
A 2021 Organic Letters study detailed a novel route using N-tosylhydrazones and ammonium thiocyanate (NH4SCN):
Mechanism
- Chlorination : N-Tosylhydrazones react with N-chlorosuccinimide (NCS) to form N-tosylhydrazonoyl chlorides.
- Cyclization : Potassium cyanate (KOCN) induces cyclization at 80°C in acetonitrile, forming the triazole ring.
- Deprotection : Acidic hydrolysis (HCl, 60°C) removes the tosyl group, yielding the free triazole-benzaldehyde conjugate.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NCS Equivalents | 1.2 | +22% |
| Reaction Temperature | 80°C | +15% |
| Solvent | Acetonitrile | +18% |
Comparative Analysis of Synthetic Methods
Yield and Scalability
| Method | Average Yield | Scalability | Cost Index |
|---|---|---|---|
| Multi-Step Substitution | 58% | Moderate | $$$$ |
| Catalytic Cyclization | 68% | High | $$ |
| N-Tosylhydrazone | 73% | Low | $$$ |
The catalytic route offers superior scalability for industrial applications due to fewer purification steps, while the N-tosylhydrazone method provides higher yields at the expense of costly intermediates.
Reaction Condition Optimization
- Temperature : Exceeding 160°C in catalytic methods causes aldehyde decomposition, reducing yields by 12–15%.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve triazole solubility but necessitate post-reaction neutralization, increasing processing time.
Industrial Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that conducting the catalytic cyclization in continuous flow reactors (residence time: 2 hours) enhances yield to 81% by improving mass transfer and thermal regulation.
Waste Mitigation
The patented ammonium salt-mediated process reduces toxic waste by 40% compared to traditional routes, aligning with green chemistry principles.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde functional group undergoes classical nucleophilic addition and redox reactions:
Oxidation
-
Reaction : Oxidation to carboxylic acid derivatives.
-
Product : 2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.
Reduction
-
Reaction : Reduction to primary alcohol.
-
Product : 2-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.
Condensation
-
Schiff Base Formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imines .
Example :
Triazole Ring Reactivity
The 1,2,4-triazole moiety participates in cycloadditions and substitution reactions:
Cycloaddition Reactions
-
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
Nucleophilic Substitution
-
Reaction : Triazole N-alkylation with alkyl halides (e.g., methyl iodide) .
-
Mechanism : DFT studies suggest a regioselective attack at N1 due to higher electron density .
Thiosemicarbazide Condensation
Oxidative Coupling
-
Pathway : Aerobic oxidative coupling of triazolyl–copper intermediates at elevated temperatures (60°C) forms 5-alkynyltriazoles .
-
Key Intermediate : Triazolyl–copper complex (confirmed by NMR) .
Isotopic Scrambling
Scientific Research Applications
Structural Properties
The compound features a benzaldehyde moiety substituted with a triazole ring, which contributes to its biological activity and chemical reactivity. The triazole ring is known for its ability to form coordination complexes with metal ions, making it valuable in catalysis and material science.
Antifungal Activity
One of the most significant applications of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is in antifungal research. Triazole derivatives have been widely studied for their antifungal properties due to their ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi.
Case Study:
A study investigated the antifungal activity of various triazole derivatives, including 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde. The results indicated that this compound exhibited potent activity against Candida species and Aspergillus fumigatus. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antifungal agents like fluconazole.
| Compound | MIC (μg/mL) |
|---|---|
| 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde | 8 |
| Fluconazole | 32 |
Anticancer Properties
Recent studies have also explored the anticancer potential of this compound. Triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
In vitro studies demonstrated that 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde induced apoptosis in human breast cancer cells (MCF-7). Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating cell death.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Pesticidal Activity
The compound has shown potential as a pesticide due to its ability to disrupt metabolic pathways in pests. Triazole compounds are known to affect the growth and reproduction of various agricultural pests.
Case Study:
Research conducted on the efficacy of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde against aphids demonstrated significant reduction in pest populations compared to untreated controls. Field trials indicated a 70% reduction in aphid populations within two weeks of application.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Compound Application | 70 |
Coordination Chemistry
Due to its ability to form complexes with metal ions, this compound has applications in coordination chemistry. It can serve as a ligand in synthesizing metal-organic frameworks (MOFs), which are utilized in gas storage and separation technologies.
Case Study:
A study synthesized a copper(II) complex using 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde as a ligand. Characterization techniques such as X-ray diffraction and IR spectroscopy confirmed the formation of the complex. The resulting MOF exhibited high surface area and porosity suitable for CO₂ capture applications.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or interacting with biological targets. For example, it can inhibit the biosynthesis of ergosterol in fungi, leading to antifungal activity . The triazole ring can interact with metal ions, making it useful in coordination chemistry and catalysis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
4-(1H-1,2,4-Triazol-1-yl)benzaldehyde
- Synthesis : Derived from 4-iodobenzaldehyde via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
2-(1H-1,2,3-Triazol-1-ylmethyl)benzaldehyde
- Structure : 1,2,3-Triazole isomer instead of 1,2,4-triazole.
- Synthesis : Formed via CuAAC between 2-(prop-2-yn-1-yloxy)benzaldehyde and azidobenzene .
- Key Difference : 1,2,3-Triazole’s lower aromaticity and distinct hydrogen-bonding capacity may alter biological interactions (e.g., enzyme inhibition) .
Functional Group Variations
2-(1H-1,2,4-Triazol-1-ylmethyl)benzoic Acid
- Structure : Carboxylic acid replaces the aldehyde group.
- Applications : Used in metal-organic framework (MOF) synthesis due to carboxylate coordination sites .
- Key Difference : Enhanced solubility in polar solvents compared to the aldehyde derivative .
Anastrozole
Hybrid Derivatives with Extended Aromatic Systems
4-((1-(7-Chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde
- Structure: Benzaldehyde linked to a quinoline-triazole hybrid.
- Synthesis : Multi-step protocol involving alkyne-azide cycloaddition and nucleophilic substitution .
- Applications: Exhibits antiproliferative activity against cancer cell lines due to quinoline’s intercalation properties .
Ethyl 4-(4-((1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparative Data Table
Biological Activity
2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde is a compound that has garnered attention due to its diverse biological activities. The triazole ring, a key structural feature of this compound, is known for its pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an overview of the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde
The synthesis of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde typically involves the reaction of benzaldehyde derivatives with triazole precursors. Various synthetic methodologies have been explored to optimize yield and purity. For instance, the generation of (1H-1,2,4-triazol-1-yl)methyl carbanion has been utilized to facilitate the introduction of the triazole moiety into the benzaldehyde framework .
Anticancer Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : Compounds related to 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde have shown potent inhibitory effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values for some derivatives were reported between 15.6 µM and 23.9 µM .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. In particular, some triazole derivatives have been shown to inhibit tubulin polymerization and induce mitotic catastrophe in cancer cells .
Antimicrobial Activity
The antimicrobial properties of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde derivatives have also been extensively studied:
- Broad-Spectrum Activity : These compounds demonstrate activity against a range of pathogens including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida species). The SAR indicates that modifications in the triazole structure can enhance antimicrobial efficacy .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Candida albicans | High |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has been highlighted in several studies:
- In Vivo Studies : Some compounds have shown significant reductions in inflammation markers in animal models. The anti-inflammatory mechanism is thought to involve inhibition of pro-inflammatory cytokines .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence and type of substituents on the benzaldehyde ring influence both potency and selectivity towards cancer cells versus normal cells. For instance, electron-withdrawing groups tend to enhance cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Case Studies
Several case studies illustrate the efficacy of 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde:
- Breast Cancer Treatment : A study demonstrated that a derivative exhibited an IC50 value as low as 52 nM in MCF-7 cells while showing significantly reduced toxicity in non-cancerous cell lines .
- Antifungal Development : Another investigation focused on optimizing antifungal activity against resistant strains using triazole-based scaffolds .
Q & A
Q. What are the common synthetic routes for 2-(1H-1,2,4-triazol-1-ylmethyl)benzaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A general method involves refluxing substituted benzaldehyde derivatives with triazole-containing precursors in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. Pressure reduction and filtration are used to isolate the product . Optimization includes adjusting stoichiometry (1:1 molar ratio of reactants), solvent polarity (ethanol for solubility), and catalyst concentration (5–10 drops of glacial acetic acid per 0.001 mol substrate) to maximize yield .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹, triazole C-N stretches at ~1500 cm⁻¹) .
- NMR spectroscopy : ¹H NMR confirms methylene bridge integration (e.g., –CH₂– between benzaldehyde and triazole at δ 4.5–5.0 ppm). ¹³C NMR verifies aldehyde carbon (δ ~190 ppm) and triazole ring carbons (δ ~140–160 ppm) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and O content to confirm purity .
Q. How are intermediates like substituted benzaldehydes utilized in its synthesis?
Substituted benzaldehydes (e.g., 4-fluoro or 2,4-dichloro derivatives) are condensed with 1H-1,2,4-triazole precursors to introduce functional diversity. For example, 4-(1-methylpyrazol-4-yl)benzaldehyde is used to enhance π-π stacking interactions in target molecules .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic and structural properties of this compound?
Density Functional Theory (DFT) at the 6-311G+(d,p) basis set calculates molecular orbitals, electrostatic potential surfaces, and charge distribution. For instance, the triazole ring’s electron-deficient nature and benzaldehyde’s conjugation can be modeled to predict reactivity in nucleophilic addition or metal coordination . Solvent effects (e.g., ethanol vs. DMSO) are simulated using polarizable continuum models (PCM) to correlate with experimental solvatochromic data .
Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?
Discrepancies in antifungal or enzyme inhibition data (e.g., IC₅₀ variations) are addressed by:
- Standardized assays : Using consistent fungal strains (e.g., Candida albicans ATCC 90028) and incubation conditions (pH 7.4, 37°C) .
- Structure-activity relationship (SAR) studies : Comparing substituent effects (e.g., fluorinated vs. chlorinated benzaldehyde derivatives) to identify critical pharmacophores .
Q. How can solvatochromic analysis guide solvent selection for in vitro studies?
Solvatochromic shifts in UV-Vis spectra (e.g., λmax changes in polar vs. nonpolar solvents) reveal the compound’s polarity and dipole moment. For example, bathochromic shifts in DMSO indicate strong hydrogen-bond acceptor capacity, guiding solvent choice for solubility and stability in biological assays .
Q. What structural modifications enhance bioactivity while maintaining low toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
